molecular formula C13H14N2 B8498401 2,5-Dimethyl-4-(pyridin-3-yl)aniline

2,5-Dimethyl-4-(pyridin-3-yl)aniline

Cat. No.: B8498401
M. Wt: 198.26 g/mol
InChI Key: YZBBFCTZISWSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-4-(pyridin-3-yl)aniline is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2,5-dimethyl-4-pyridin-3-ylaniline

InChI

InChI=1S/C13H14N2/c1-9-7-13(14)10(2)6-12(9)11-4-3-5-15-8-11/h3-8H,14H2,1-2H3

InChI Key

YZBBFCTZISWSRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-bromo-2,5-dimethylaniline (4.00 g, 20 mmol), pyridin-3-ylboronic acid (2.70 g, 11 mmol), Pd2(dba)3 (0.55 g, 0.6 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (0.98 g, 1.2 mmol) and Na2CO3 (10.6 g, 100 mmol) in n-BuOH (50 mL) was degassed by a stream of argon gas for 15 min. The reaction flask was sealed and placed in a pre-heated oil bath (115° C.). After stirring overnight, the reaction was cooled and filtered. The filter cake was washed with DCM and the filtrate was concentrated in vacuo. The resulting residue was dissolved in EtOAc (150 mL). EtOAC was sequentially washed with water (20 mL), brine (20 mL), dried over Na2SO4 and evaporated. The crude product was purified by silica chromatography (0-50% EtOAC in hexanes gradient) to give 2,5-dimethyl-4-(pyridin-3-yl)aniline as a yellow solid; ESMS m/z 199.1 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step One

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